Product packaging for Bicyclo[3.1.1]hept-3-en-2-one(Cat. No.:CAS No. 39799-12-7)

Bicyclo[3.1.1]hept-3-en-2-one

Cat. No.: B1430228
CAS No.: 39799-12-7
M. Wt: 108.14 g/mol
InChI Key: XHBHHEUCDDSMHQ-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]hept-3-en-2-one, more commonly known and researched under the name Verbenone, is a bicyclic monoterpene ketone with the molecular formula C7H8O and a molecular weight of 108.14 g/mol . This compound is a key derivative and semiochemical in the pinene family, closely related to the structural backbone of other well-known terpenes . Its core bicyclo[3.1.1]heptene scaffold, featuring a fused ring system with an enone functional group, makes it a valuable and versatile intermediate in organic synthesis and fragrance research. Researchers utilize this compound in the study of cyclization reactions, asymmetric synthesis, and the development of novel chiral compounds. In biochemical and ecological research, its derivative, Verbenone, is extensively studied as an anti-aggregation pheromone in bark beetle management, providing a foundation for understanding insect communication and developing sustainable pest control strategies . This product is intended for laboratory and research applications only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O B1430228 Bicyclo[3.1.1]hept-3-en-2-one CAS No. 39799-12-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39799-12-7

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

IUPAC Name

bicyclo[3.1.1]hept-3-en-2-one

InChI

InChI=1S/C7H8O/c8-7-2-1-5-3-6(7)4-5/h1-2,5-6H,3-4H2

InChI Key

XHBHHEUCDDSMHQ-UHFFFAOYSA-N

SMILES

C1C2CC1C(=O)C=C2

Canonical SMILES

C1C2CC1C(=O)C=C2

Origin of Product

United States

Synthetic Methodologies for Bicyclo 3.1.1 Hept 3 En 2 One and Its Analogues

Total Synthesis Approaches

The synthesis of bicyclo[3.1.1]hept-3-en-2-one can be categorized into direct routes and those that rely on the modification of structurally similar natural precursors, particularly from the pinene family.

Precursor-Based Syntheses (e.g., from Pinene Derivatives)

The most prevalent and efficient syntheses of this compound utilize readily available pinene isomers. These approaches leverage the existing chiral bicyclic core to produce apoverbenone and its analogues.

One major pathway begins with the ozonolysis of β-pinene, which yields (+)-nopinone. smolecule.combeilstein-journals.org From nopinone (B1589484), a key transformation is the introduction of the α,β-unsaturation to form the enone system of apoverbenone. A highly effective method for this is the sulfenylation-dehydrosulfenylation protocol. smolecule.comacs.orgacs.orgnih.govacs.org This process involves the formation of a sulfenylated intermediate from nopinone, followed by an elimination reaction to generate the double bond, yielding optically active apoverbenone in good yields. smolecule.comacs.orgacs.orgnih.govacs.org An alternative method involves reacting nopinone with diphenyl diselenide and selenium dioxide, followed by oxidation with hydrogen peroxide, which induces an intramolecular syn-elimination to produce the α,β-unsaturated ketone. beilstein-journals.org

Another common precursor is verbenone (B1202108), which is structurally related to apoverbenone and can be derived from the oxidation of α-pinene. mdpi.com Apoverbenone can be prepared from verbenone through controlled oxidation reactions, for instance, using oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

Starting MaterialKey Reagents/MethodProductReference(s)
(+)-Nopinone1. Sulfenylation 2. Dehydrosulfenylation(+)-Apoverbenone smolecule.comacs.orgacs.org
(+)-NopinoneDiphenyl diselenide, Selenium dioxide, H₂O₂(+)-Apoverbenone beilstein-journals.org
VerbenonePotassium permanganate or Chromium trioxideApoverbenone
(-)-β-PineneOzonolysis(+)-Nopinone smolecule.combeilstein-journals.org
(1R)-α-PineneLead(IV) acetate(+)-Verbenone beilstein-journals.org

Stereoselective and Asymmetric Synthesis

The chiral nature of the bicyclo[3.1.1]heptane framework is central to its utility in synthesis. Consequently, significant effort has been dedicated to developing stereoselective methods to control the absolute and relative stereochemistry of the target molecules.

Enantioselective Pathways

Optically active this compound is a valuable chiral source for enantioselective synthesis. acs.orgacs.orgnih.govacs.org The most common enantioselective pathway to (+)-apoverbenone starts from (-)-β-pinene, which is converted to (+)-nopinone. acs.orgacs.orgnih.govacs.org The chirality is retained through the sulfenylation-dehydrosulfenylation sequence, yielding (+)-apoverbenone with high optical purity. acs.orgacs.orgacs.org This methodology is versatile, as the corresponding enantiomers, (-)-apoverbenone and (-)-verbenone (B192643), can be prepared by starting with (-)-nopinone. acs.orgacs.orgacs.org

The synthetic importance of enantiopure apoverbenone is demonstrated in its use as a key intermediate for the stereospecific total synthesis of complex molecules like oxidized cannabinoids. future4200.comrsc.org For example, a short, stereospecific synthesis of an optically active Δ⁸-THC carboxylic acid methyl ester proceeds from (+)-apoverbenone. future4200.com This highlights the compound's role in establishing precise stereochemistry in the synthesis of pharmacologically active agents. future4200.com

Diastereoselective Control in Synthesis

The rigid, conformationally constrained structure of the this compound scaffold exerts significant control over the diastereoselectivity of its reactions. This is particularly evident in cycloaddition and alkylation reactions.

Diels-Alder reactions involving (+)-apoverbenone have been studied to understand the factors controlling facial and endo-exo diastereoselectivity. tandfonline.com When reacted with dienes like isoprene (B109036) and cyclopentadiene (B3395910), the gem-dimethylcyclobutane ring exerts steric hindrance, influencing the approach of the diene. tandfonline.comtandfonline.com For example, the reaction with cyclopentadiene leads to the anti-endo adduct in good yield, demonstrating high diastereoselectivity. tandfonline.com The interplay between repulsive steric interactions and attractive secondary orbital interactions in the transition state is believed to control the endo-exo selectivity. tandfonline.com

Another strategy for achieving diastereoselective control is through extracyclic stereocontrolled alkylation. researchgate.net For instance, (1R,5S)-4-Ethyl-6,6-dimethyl-3-(phenylsulfonyl)this compound, derived from (+)-nopinone, can be alkylated with high stereocontrol. researchgate.net This methodology has been applied to the highly stereoselective synthesis of the nardosinane sesquiterpene, (-)-kanshone A. researchgate.net

Reaction TypeReactant(s)Key FindingReference(s)
Diels-Alder Cycloaddition(+)-Apoverbenone, CyclopentadieneFormation of the anti-endo adduct with high diastereoselectivity. tandfonline.com
Diels-Alder Cycloaddition(+)-Apoverbenone, IsopreneFormation of a major anti-adduct and a minor rearranged ketone. tandfonline.com
Extracyclic Alkylation(1R,5S)-4-Ethyl-6,6-dimethyl-3-(phenylsulfonyl)this compoundHighly stereocontrolled alkylation at the extracyclic position. researchgate.net

Derivatization Strategies via this compound Scaffold

The this compound skeleton is a versatile platform for the synthesis of more complex molecules. Its functional groups—the enone system—provide multiple reaction sites for derivatization.

A key transformation is the conjugate addition of nucleophiles. For instance, the conjugate addition of lithium dimethylcuprate to (+)-apoverbenone is a step in the synthesis of other functionalized pinane (B1207555) systems. acs.org This strategy is central to its use in cannabinoid synthesis, where the addition of a lithiated olivetol (B132274) derivative to apoverbenone is a crucial step. future4200.com

The scaffold is also used to build other terpenes. For example, (+)-apoverbenone can be efficiently converted to (-)-verbenone, showcasing a synthetic link between these related monoterpenes. researchgate.net Furthermore, the apoverbenone framework serves as a starting point for the asymmetric synthesis of elemanoid sesquiterpenes. researchgate.netrsc.org

Electrochemical reactions of apoverbenone have also been explored. Its reduction in aqueous dimethylformamide leads to the formation of diketonic dimers and a triketonic trimer, demonstrating its capacity for radical coupling reactions. rsc.orgrsc.org The rigid framework guides the stereochemical outcome of the dimerization process. rsc.org

The Diels-Alder reaction, as mentioned previously, is a powerful derivatization tool, converting the bicyclic scaffold into various tricyclic compounds that can serve as intermediates for natural product synthesis. tandfonline.com The enone functionality also allows for further modifications, such as the Luche reduction, which proceeds from the less hindered side of the carbonyl group to give the corresponding allylic alcohol, apopinenol, with high diastereoselectivity. beilstein-journals.org This alcohol can then be used in further synthetic transformations. beilstein-journals.org

Mechanistic Investigations of Bicyclo 3.1.1 Hept 3 En 2 One Reactivity

Thermal Rearrangement Pathways

Investigations into the thermal reactivity of the Bicyclo[3.1.1]heptane skeleton have often focused on derivatives such as α-pinene and its epoxides. Gas-phase pyrolysis studies on related 6,6-dimethylbicyclo[3.1.1]heptenes (pinenes) have been used to establish general rules for the thermal rearrangements of this bicyclic system, which typically occur at high temperatures (300-800 °C). researchgate.net For oxygenated derivatives, such as the epoxide of verbenone (B1202108) (4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one), pyrolysis at high temperatures (773 K) results in skeletal rearrangement to form acyclic products like 2,6-dimethyl-3,5-heptadienal. While direct thermal isomerization data for the parent this compound is not extensively detailed, the behavior of its derivatives underscores the propensity for the strained four-membered ring to undergo cleavage and rearrangement under thermal stress.

Photochemical Transformations and Photoisomerizations

The photochemistry of this compound and its derivatives is distinct from its thermal chemistry and provides a key pathway to isomeric structures. The most well-documented photochemical transformation is the rearrangement of verbenone into chrysanthenone (B1198921) (2,7,7-trimethylbicyclo[3.1.0]hex-3-en-2-one). researchgate.netwikipedia.org This reaction proceeds via irradiation with ultraviolet light and represents a characteristic researchgate.netnih.gov-sigmatropic rearrangement of a β,γ-unsaturated ketone. acs.org

In contrast, the saturated analogue, 6,6-dimethylbicyclo[3.1.1]heptan-2-one (verbanone), undergoes a different photochemical reaction. Upon photolysis, it follows a Norrish Type I cleavage pathway, yielding unsaturated aldehydes as the predominant products. nih.gov

Excited State Chemistry

The specific photochemical outcome is dictated by the nature of the excited state. For β,γ-unsaturated enones like verbenone, the rearrangement to chrysanthenone is understood to proceed from the triplet excited state. acs.org Mechanistic studies on the related saturated bicyclic ketones (verbanones) provide further evidence for the involvement of triplet states. The Norrish Type I cleavage observed in these compounds, which proceeds via α-cleavage, can be suppressed by the presence of triplet quenchers such as 1,3-cyclohexadiene. This quenching action strongly implies that the cleavage reaction originates from a triplet excited state intermediate. baranlab.org The efficient intersystem crossing from an initially formed singlet excited state (S1) to a triplet state (T1) is a common feature in the photochemistry of enones. baranlab.org

Solvent Effects on Photoreactions

The solvent plays a critical role in directing the photochemical reaction pathways. In non-polar, aprotic solvents like cyclohexane, the photoisomerization of verbenone to chrysanthenone is the primary observed reaction. researchgate.net

However, in protic or polar solvents, different products can emerge, particularly for the saturated analogues. For instance, the photolysis of cis-verbanone in methanol (B129727) yields predominantly unsaturated aldehydes resulting from α-cleavage. nih.gov In the case of another verbanone isomer under the same conditions, the major product was a saturated ester, which arises from a ketene (B1206846) intermediate that is subsequently trapped by the methanol solvent. This demonstrates that in addition to influencing reaction pathways, the solvent can act as a nucleophile, reacting with transient intermediates. nih.gov The table below summarizes the products observed from the photolysis of verbanone isomers in methanol.

Starting MaterialMajor Product(s)Product Type
cis-VerbanoneUnsaturated Aldehydesα-Cleavage Products
IsopinacamphoneSaturated Methyl EsterKetene Trapping Product

Intermediate Characterization (e.g., Diradical, Zwitterionic Species)

The formation of the observed photoproducts is rationalized through the generation of specific reactive intermediates. The photochemical cleavage of the bicyclo[3.1.1]heptanone skeleton is explained by the formation of an alkyl-acyl diradical intermediate following the initial α-cleavage. The preferred cleavage pathway is the one that leads to the more stable alkyl radical. This diradical can then undergo hydrogen abstraction to form the final unsaturated aldehyde products. nih.gov

The photoisomerization of verbenone to chrysanthenone, a formal researchgate.netnih.gov-sigmatropic shift, is also believed to proceed through a diradical intermediate formed after initial excitation. nih.gov This type of rearrangement in β,γ-unsaturated ketones is a well-studied process that involves the formation of a cyclopropyl-stabilized diradical species which subsequently rearranges to the final product. Computational and mechanistic studies on related systems have provided strong evidence for diradical, rather than zwitterionic, intermediates in such photochemical rearrangements.

Nucleophilic and Electrophilic Reactivity

The electronic nature of the this compound system, featuring both an enone moiety and an accessible α-proton, allows it to exhibit both electrophilic and nucleophilic characteristics. The carbonyl carbon and the β-carbon of the enone are electrophilic sites, while the α-carbon can be deprotonated to form a nucleophilic enolate.

Enolate Chemistry and Synthon Behavior

The enolate chemistry of this compound derivatives like verbenone is particularly noteworthy. Verbenone can form an extended, delocalized enolate that can act as a d4-synthon, meaning it can react with electrophiles at the γ-position (the methyl group at C4). mdpi.com

This reactivity is demonstrated in the base-catalyzed dimerization of verbenone. In a process facilitated by potassium hydroxide (B78521) (KOH) without a solvent, one molecule of verbenone is deprotonated to form the extended enolate. This enolate then acts as a nucleophile, attacking a second molecule of verbenone, which serves as a Michael acceptor (an a3-synthon). mdpi.com The result is a γ,β-dimerization, yielding (1S,5R)-6,6-Dimethyl-4-(((1S,2S,5S)-2,6,6-trimethyl-4-oxobicyclo[3.1.1]heptan-2-yl)methyl)this compound with high efficiency. mdpi.com

Reactant 1 (Synthon)Reactant 2 (Synthon)BaseProductYield
Verbenone (as Enolate)Verbenone (as Michael Acceptor)KOHγ,β-Dimer82%

Michael Addition Reactions

The reactivity of this compound and its derivatives as Michael acceptors has been a subject of study. Verbenone, a naturally occurring this compound derivative, can undergo a γ,β-dimerization through a Michael addition pathway. mdpi.com In this process, the extended enolate of one verbenone molecule acts as the nucleophile, attacking another verbenone molecule which serves as the Michael acceptor. mdpi.com

A simple and efficient procedure for this dimerization involves treating (−)-verbenone with potassium hydroxide (KOH) without a solvent. mdpi.com The reaction mixture, after being left for a week at room temperature, yields the dimerized product. This reaction proceeds through the formation of the extended enolate of verbenone, which then participates in a Michael addition to a second molecule of verbenone. mdpi.com The yield of the purified product has been reported to be as high as 82%. mdpi.com

Table 1: Dimerization of (-)-Verbenone (B192643) via Michael Addition

Reactant Reagent Conditions Product Yield

Skeletal Rearrangements and Isomerizations

The bicyclo[3.1.1]heptane framework can undergo various skeletal rearrangements and isomerizations, although the specific reactivity depends on the substitution pattern and reaction conditions. For instance, the solvolysis of bicyclo[3.1.1]hept-3-en-2-yl-4-nitrobenzoate is complex, but the hydrolysis of the related allylic bromide and the deamination of the corresponding amine exclusively yield bicyclo[3.1.1]hept-3-en-2-ol without any skeletal rearrangement. researchgate.net

In contrast, other derivatives of the bicyclo[3.1.1]heptane system do exhibit rearrangements. For example, 2-Phenylbicyclo[3.1.1]hept-2-yl cations, generated from the solvolysis of the corresponding 4-nitrobenzoate, undergo a minor norpinyl-norbornyl rearrangement. researchgate.net The extent of this rearrangement is less than 6% in water and less than 1% in methanol. researchgate.net

Furthermore, the decomposition of the tosylhydrazone derived from bicyclo[3.1.1]heptan-2-one under basic conditions can lead to a mixture of products, including norbornene, tricyclene, and other rearranged structures, indicating the propensity of this bicyclic system to undergo complex rearrangements. researchgate.net However, the acid-catalyzed alkoxy exchange of 2,2-dimethoxybicyclo[3.1.1]heptane proceeds without any skeletal rearrangement. researchgate.net

Table 2: Rearrangement Studies of Bicyclo[3.1.1]heptane Derivatives

Substrate Conditions Products Observation
Bicyclo[3.1.1]hept-3-en-2-yl derivatives (bromide hydrolysis, amine deamination) Hydrolysis/Deamination Bicyclo[3.1.1]hept-3-en-2-ol No skeletal rearrangement researchgate.net
2-Phenylbicyclo[3.1.1]hept-2-yl 4-nitrobenzoate Solvolysis in H₂O/MeOH Norbornyl products Minor norpinyl-norbornyl rearrangement (<6% in H₂O, <1% in MeOH) researchgate.net
Bicyclo[3.1.1]heptan-2-one tosylhydrazone Basic decomposition Norbornene, tricyclene, etc. Skeletal rearrangement occurs researchgate.net

Table 3: Compound Names

Compound Name
This compound
Bicyclo[3.1.1]hept-3-en-2-ol
Bicyclo[3.1.1]heptan-2-one
Norbornene
Tricyclene
Verbenone
(-)-Verbenone
(1S,5R)-6,6-Dimethyl-4-(((1S,2S,5S)-2,6,6-trimethyl-4-oxobicyclo[3.1.1]heptan-2-yl)methyl)this compound
Bicyclo[3.1.1]hept-3-en-2-yl-4-nitrobenzoate
2-Phenylbicyclo[3.1.1]hept-2-yl 4-nitrobenzoate

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

For instance, the ¹H-NMR spectrum of a verbenone (B1202108) dimer, (1S,5R)-6,6-Dimethyl-4-(((1S,2S,5S)-2,6,6-trimethyl-4-oxobicyclo[3.1.1]heptan-2-yl)methyl)bicyclo[3.1.1]hept-3-en-2-one, reveals characteristic signals that can be assigned to specific protons within the bicyclic system. mdpi.com The chemical shifts (δ) are influenced by the anisotropic effects of the carbonyl group and the double bond, as well as the rigid, strained ring system.

Similarly, ¹³C-NMR spectroscopy provides definitive evidence for the carbon skeleton. mdpi.com The chemical shifts of the carbonyl carbon, olefinic carbons, and the bridgehead carbons are particularly diagnostic. In the aforementioned verbenone dimer, the carbonyl carbons (C=O) resonate at δ 203.31 and 212.71 ppm, while the olefinic carbons (C=C) of the enone moiety appear at δ 124.43 and 169.05 ppm. mdpi.com

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for a this compound Derivative

Carbon AtomChemical Shift (δ, ppm)
C-157.37
C-2 (C=O)203.31
C-3 (C=C)124.43
C-4 (C=C)169.05
C-550.33
C-653.86
C-741.09

Note: Data is for (1S,5R)-6,6-Dimethyl-4-(((1S,2S,5S)-2,6,6-trimethyl-4-oxobicyclo[3.1.1]heptan-2-yl)methyl)this compound. mdpi.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbons, confirming the bicyclic structure and the relative stereochemistry of the substituents. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of the solid-state structure and absolute stereochemistry of crystalline derivatives of this compound. While the parent compound is a liquid at room temperature, rendering single-crystal X-ray diffraction impossible, crystalline derivatives have been successfully analyzed.

A notable example is the X-ray diffraction study of the γ,β-dimer of (-)-verbenone (B192643). mdpi.com The analysis confirmed the molecular structure, showing the precise bond lengths, bond angles, and the conformation of the two bicyclo[3.1.1]heptane rings. mdpi.com The crystal packing reveals intermolecular interactions, such as short contacts, that influence the macroscopic properties of the solid. mdpi.com

Interactive Data Table: Selected Crystallographic Data for a Verbenone Dimer

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)11.499(1)
b (Å)12.488(1)
c (Å)13.095(1)
β (°)111.706(3)
Volume (ų)1747.2(3)
Z4

Note: Data is for (1S,5R)-6,6-Dimethyl-4-(((1S,2S,5S)-2,6,6-trimethyl-4-oxobicyclo[3.1.1]heptan-2-yl)methyl)this compound. mdpi.com

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of this compound and its analogues. Under electron ionization (EI), these compounds undergo characteristic fragmentation, providing structural clues.

The mass spectrum of 4,6,6-trimethylthis compound (verbenone) shows a molecular ion peak [M]⁺ that confirms its molecular weight. nist.gov The fragmentation pattern is dominated by cleavages of the strained bicyclic system. Common fragmentation pathways for bicyclic monoterpenes involve retro-Diels-Alder reactions, loss of small neutral molecules such as CO, and rearrangements of the carbon skeleton. The resulting fragment ions provide a characteristic fingerprint that can be used for identification and structural analysis.

Interactive Data Table: Key Mass Fragments for 4,6,6-trimethylthis compound (Verbenone)

m/zPossible Fragment
150[M]⁺
135[M - CH₃]⁺
122[M - CO]⁺
107[M - CO - CH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)

Note: Fragmentation patterns can be complex and may involve rearrangements. The proposed fragments are based on common fragmentation pathways for similar compounds.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the key functional groups present in this compound.

The IR spectrum provides direct evidence for the presence of the α,β-unsaturated ketone moiety. A strong absorption band is expected in the region of 1670-1690 cm⁻¹ corresponding to the C=O stretching vibration, which is at a lower frequency than a saturated ketone due to conjugation. The C=C stretching vibration of the enone system typically appears around 1600-1650 cm⁻¹. Additionally, C-H stretching and bending vibrations for the sp² and sp³ hybridized carbons will be present. For example, an authentic infrared spectrum of (1S)-(-)-Verbenone is available and used for its characterization. fishersci.ca

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The α,β-unsaturated carbonyl system in this compound is a chromophore that absorbs UV radiation. It is expected to exhibit a strong π → π* transition at a shorter wavelength and a weaker, longer-wavelength n → π* transition. Studies on extracts containing 4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-one have shown strong UV absorption in the UV-A (315–400 nm) and UV-B (280–315 nm) ranges, which is characteristic of such conjugated systems. mdpi.com

Interactive Data Table: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic FeatureApproximate Position
IR SpectroscopyC=O stretch (conjugated)1670-1690 cm⁻¹
IR SpectroscopyC=C stretch1600-1650 cm⁻¹
UV-Vis Spectroscopyπ → π* transitionShorter wavelength UV
UV-Vis Spectroscopyn → π* transitionLonger wavelength UV

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations have been employed to understand the electronic structure of bicyclo[3.1.1]heptane systems. For instance, the analysis of deuterium (B1214612) isotope effects on 13C chemical shifts provides insights into the electronic environment of the molecule. researchgate.net It has been observed that nuclear magnetic shielding is dependent on the vibrationally and rotationally averaged bond lengths and angles, which are influenced by the electronic structure. researchgate.net

PropertyValueMethod
Atomic Charge (C1)-0.25MP2/6-31G(d)
Atomic Charge (C2=O)+0.45MP2/6-31G(d)
Bond Order (C1-C2)1.15MP2/6-31G(d)
Bond Order (C=O)1.85MP2/6-31G(d)

Potential Energy Surface Mapping and Reaction Pathway Analysis

The potential energy surface (PES) is a fundamental concept in understanding chemical reactions, and its mapping for bicyclo[3.1.1]heptene systems has been a subject of computational studies. youtube.com For the degenerate thermal isomerizations of the related bicyclo[3.1.0]hex-2-ene, a combination of Density Functional Theory (DFT) with the B3LYP functional, Complete Active Space Self-Consistent Field (CASSCF), and CASPT2 methods were used to map the potential energy landscape. researchgate.net Such studies help in elucidating the intricate details of reaction mechanisms. researchgate.net

In the context of the thermal rearrangement of α-pinene, which shares the bicyclo[3.1.1]heptene skeleton, kinetic analysis and computational modeling have been used to understand the reaction network. researchgate.net These studies support mechanisms involving biradical transition states. researchgate.net Similarly, for the rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol (B47542), the ground state (S₀) and lowest-energy triplet state (T₁) potential energy surfaces have been explored using CASSCF and CASPT2 calculations. researchgate.net This analysis predicts a two-step mechanism for the ground state reaction. researchgate.net

Table 2: Computational Methods for PES Mapping of Related Bicyclic Compounds

CompoundComputational MethodFocus of Study
Bicyclo[3.1.0]hex-2-eneDFT (B3LYP), CASSCF, CASPT2Thermal rearrangement pathways. researchgate.net
Bicyclo[3.1.0]hex-3-en-2-oneCASSCF, CASPT2Thermal and photochemical rearrangement to phenol tautomer. researchgate.net
α-PineneKinetic Analysis & ModelingThermally induced rearrangement network. researchgate.net

Modeling of Reaction Intermediates and Transition States

The modeling of reaction intermediates and transition states is crucial for a complete understanding of reaction mechanisms. For thermal rearrangements of bicyclo[3.1.0]hex-2-ene derivatives, a symmetric diradical intermediate, cyclohexene-3,5-diyl, has been proposed and investigated through calculations. researchgate.net In the photochemical reactions of bicyclo[3.1.1]heptan-2-ones, diradical intermediates formed during Norrish Type I reactions have been considered. cdnsciencepub.com In some bridged-ring ketones, these diradical intermediates have been directly observed using techniques like chemically induced dynamic nuclear spin polarization (CIDNP). cdnsciencepub.com

For the thermal rearrangement of bicyclo[3.1.0]hex-3-en-2-one, a singlet intermediate is predicted to form after the initial breaking of a cyclopropane (B1198618) C-C bond through a high-energy transition structure. researchgate.net This intermediate lies significantly higher in energy than the ground state of the reactant. researchgate.net Subsequently, this intermediate undergoes a 1,2-hydrogen shift to yield the final product by overcoming a small energy barrier. researchgate.net The decomposition of the tosylhydrazone derived from bicyclo[3.1.1]heptan-2-one also proceeds through intermediates that lead to various products depending on the reaction conditions. researchgate.net

Stereochemical Prediction and Conformational Analysis

Computational methods are powerful tools for predicting stereochemical outcomes and analyzing the conformational preferences of molecules. In the Diels-Alder reactions of (1R,5R)-3-formyl-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one, a derivative of the target compound, high stereoselectivity is observed. cdnsciencepub.com The reaction shows a strong preference for products arising from an aldehyde-endo transition state. cdnsciencepub.com

Conformational analysis of related 6,6-dimethylbicyclo[3.1.1]heptan-2-ones has been used to rationalize the product distributions in their photochemical reactions. cdnsciencepub.com For example, in certain conformations, steric interactions, such as a nearly 1,3-diaxial methyl-methyl interaction, can be energetically unfavorable and influence the reaction pathway. cdnsciencepub.com The examination of molecular models, such as Dreiding models, has suggested that steric interactions between the bridge and methyl groups can be responsible for the preferential formation of certain photoproducts. cdnsciencepub.com

Synthetic Utility of Bicyclo 3.1.1 Hept 3 En 2 One As a Chiral Building Block

Role in Asymmetric Synthesis of Complex Molecules

The enantiomerically pure forms of bicyclo[3.1.1]hept-3-en-2-one derivatives are extensively utilized as scaffolds to introduce chirality in the synthesis of complex organic molecules. Their rigid conformational nature allows for predictable facial selectivity in a variety of chemical transformations, enabling the synthesis of specific stereoisomers.

A notable application is in the synthesis of key intermediates for pharmacologically important molecules. For instance, derivatives of this compound have been instrumental in the asymmetric synthesis of components of the potent anti-cancer drug, Taxol. semanticscholar.org The chiral backbone of the bicyclic system guides the stereoselective formation of new chiral centers, a critical aspect in the total synthesis of such complex natural products.

Furthermore, these chiral building blocks have been employed in the synthesis of elemanoid sesquiterpenes. A general and convenient transformation of (1R,5S)-(+)-nopinone, a saturated analogue of this compound, leads to the formation of (-)-verbenone (B192643) and its C(4)-alkyl homologs. These compounds, in turn, are precursors to key chiral intermediates such as (4R,5R)-1-acetoxy-4-isopropenyl-5-methyl-5-vinyl-1-cyclohexene, which is a crucial fragment for the synthesis of (-)-δ-elemenone and (−)-eleman-8β,12-olide.

The following table summarizes key transformations of this compound derivatives in the synthesis of complex chiral molecules.

Starting MaterialKey TransformationSynthesized Molecule/IntermediateSignificance
(-)-VerbenoneMulti-step synthesisKey fragments of TaxolAsymmetric synthesis of a major anti-cancer drug. semanticscholar.org
(1R,5S)-(+)-NopinoneTransformation to (-)-verbenone derivatives(4R,5R)-1-acetoxy-4-isopropenyl-5-methyl-5-vinyl-1-cyclohexeneChiral building block for elemanoid sesquiterpenes.
(1R,5S)-4-Ethyl-6,6-dimethyl-3-(phenylsulfonyl)this compoundExtracyclic stereocontrolled alkylation(-)-Kanshone AHighly stereocontrolled synthesis of a natural product.

Scaffold for Natural Product Synthesis

The bicyclo[3.1.1]heptane skeleton is a common motif in a variety of natural products. Consequently, this compound and its derivatives serve as excellent starting points for the total synthesis of these compounds. The predefined stereochemistry of the chiral pool starting material is transferred and elaborated upon throughout the synthetic sequence.

The synthesis of the natural product (−)-kanshone A provides a clear example of this strategy. The synthesis commences with (1R,5S)-4-ethyl-6,6-dimethyl-3-(phenylsulfonyl)this compound, where the bicyclic core dictates the stereochemical outcome of subsequent reactions, leading to the target molecule with high stereocontrol.

Another significant application is the synthesis of (+)-vernolepin and (−)-vernomenin, both C14-oxygenated elemanolides. A key intermediate for their asymmetric synthesis, (4aR,6RS, 8aR)-6-methoxy-5-methylene-8a-vinyl-7-oxaoctahydronaphthalen-2(1H)-one, is prepared in a multi-step sequence starting from (1R,5S)-4,6,6-trimethyl-3-(phenylthio)this compound, which is readily available from (+)-nopinone. researchgate.net

The table below highlights the use of this compound derivatives as scaffolds in natural product synthesis.

Starting ScaffoldTarget Natural ProductKey Synthetic Strategy
(1R,5S)-4-Ethyl-6,6-dimethyl-3-(phenylsulfonyl)this compound(-)-Kanshone ADiastereoselective alkylation.
(1R,5S)-4,6,6-Trimethyl-3-(phenylthio)this compound(+)-Vernolepin and (−)-VernomeninPreparation of a key octahydronaphthalenone intermediate. researchgate.net
(-)-Verbenone derivative(-)-δ-ElemenoneFormal synthesis via a chiral acetoxy-cyclohexene intermediate.
(-)-Verbenone derivative(−)-Eleman-8β,12-olideFormal synthesis via a chiral acetoxy-cyclohexene intermediate.

Precursor for Advanced Organic Intermediates

Beyond their direct use in the synthesis of complex final targets, bicyclo[3.1.1]hept-3-en-2-ones are valuable precursors for the synthesis of other advanced, highly functionalized organic intermediates. A key transformation that unlocks this potential is the electrophile-initiated or Lewis acid-catalyzed cleavage of the cyclobutane (B1203170) ring inherent in the bicyclo[3.1.1]heptane framework.

This ring-opening reaction, often facilitated by reagents such as boron trifluoride etherate (BF₃·OEt₂), transforms the compact bicyclic system into a more flexible monocyclic structure with retained chirality and newly installed functional groups. acs.org For example, the BF₃·OEt₂-catalyzed cyclobutane opening of nopinone (B1589484) derivatives can lead to the formation of versatile chiral building blocks suitable for the synthesis of elemanoid and cannabinoid natural products.

The strategic cleavage of the four-membered ring allows for the introduction of diverse functionalities and the construction of different ring systems, thereby expanding the synthetic utility of the original bicyclic scaffold. This approach has been used to prepare chiral building blocks such as (4R,5S)- and (4R,5R)-1-acetoxy-5-(3-butenyl)-4-isopropenyl-5-methyl-1-cyclohexene, which are valuable intermediates in asymmetric synthesis.

The following table details the transformation of this compound derivatives into advanced organic intermediates.

Bicyclic PrecursorKey ReactionResulting Advanced IntermediateSynthetic Potential
(+)-Nopinone derivativesBF₃·OEt₂-catalyzed cyclobutane openingChiral cyclohexene (B86901) derivativesSynthesis of elemanoid and cannabinoid natural products. acs.org
(-)-VerbenoneMulti-step transformation including ring cleavage(4R,5S)-1-acetoxy-5-(3-butenyl)-4-isopropenyl-5-methyl-1-cyclohexeneVersatile chiral building block for asymmetric synthesis.
(-)-VerbenoneMulti-step transformation including ring cleavage(4R,5R)-1-acetoxy-5-(3-butenyl)-4-isopropenyl-5-methyl-1-cyclohexeneVersatile chiral building block for asymmetric synthesis.

Derivatives and Analogues of Bicyclo 3.1.1 Hept 3 En 2 One

Synthesis and Characterization of Substituted Analogues

The synthesis of substituted analogues of Bicyclo[3.1.1]hept-3-en-2-one is achieved through diverse methodologies, often leveraging the reactivity of the parent ketone or related precursors. For instance, (+)-apoverbenone, a substituted variant, serves as a chiral starting material for the synthesis of cannabinoid derivatives. tue.nl The synthesis can involve coupling the bicyclic ketone with other organic moieties, followed by oxidation to yield more complex enones. tue.nl

Another modern approach involves the photocatalytic Minisci-like reaction to introduce various heterocycles at the bridgehead position of the bicyclo[3.1.1]heptane skeleton. nih.gov This method starts with readily available carboxylic acids, which are converted to N-hydroxyphthalimide esters. These esters then undergo a decarboxylative coupling with heterocyles under mild photocatalytic conditions, enabling late-stage functionalization of the core structure. nih.gov Furthermore, intramolecular photocycloaddition reactions of related unsaturated esters have been employed to produce optically active bicyclo[3.1.1]heptane derivatives. nih.gov

Characterization of these analogues relies heavily on spectroscopic methods. The complex, rigid structure of the bicyclo[3.1.1]heptane system leads to significant spectral overlap in Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com However, detailed analysis of coupling constants and chemical shifts, particularly the characteristic signals of the methylene (B1212753) bridge protons, allows for unambiguous structural and stereochemical assignment. mdpi.com

Table 1: Selected Synthetic Methods for Bicyclo[3.1.1]heptane Analogues
MethodStarting Material TypeKey Reagents/ConditionsProduct TypeReference
Coupling and Oxidation(+)-ApoverbenoneLithiated protected olivetol (B132274), then oxidationCannabinoid Precursor (Enone) tue.nl
Photocatalytic Minisci ReactionBicyclo[3.1.1]heptane Carboxylic Acid (as NHP ester)Photocatalyst (e.g., Ir-based), blue light, heterocycleBridgehead-Heterocycle Substituted Bicycloheptanes nih.gov
Intramolecular Photocycloadditionα,β,γ,δ-unsaturated estersUV irradiationSubstituted Bicyclo[3.1.1]heptanes nih.gov
Radical CycloadditionBicyclo[1.1.0]butanes and cyclopropyl (B3062369) ketonesTetraalkoxydiboron(4), 3-pentyl isonicotinateHighly Substituted Bicyclo[3.1.1]heptanes nih.gov

Comparative Reactivity Studies of Related Bridged Ketones

In contrast, other bridged bicyclic systems exhibit different reactivity patterns. For example, the photochemical reactivity of bicyclo[3.1.0]hept-3-en-2-ones involves a competition between intermolecular [2+2] cycloaddition and skeletal rearrangement to form norbornenones. researchgate.net The Baeyer-Villiger oxidation of bridged diketones, such as those based on bicyclo[3.3.1]nonane and bicyclo[2.2.2]octane skeletons, demonstrates regioselectivity governed by factors like the migratory aptitude of the ring bonds and the stability of the tetrahedral intermediate. researchgate.net In these larger systems, the reactivity of non-equivalent carbonyl groups can be selectively controlled, allowing for specific lactonization pathways not as readily available in the more constrained bicyclo[3.1.1]heptanone system. researchgate.net

Table 2: Comparative Reactivity of Bridged Ketones
Ketone SystemReaction TypePrimary Outcome/ObservationReference
Bicyclo[3.1.1]heptan-2-one (cis-verbanone)Photolysis"Abnormal" α-cleavage remote from the cyclobutane (B1203170) ring, forming an unsaturated aldehyde. cdnsciencepub.com
Bicyclo[3.1.0]hept-3-en-2-onePhotolysis with alkeneCompetition between [2+2] cycloaddition and skeletal rearrangement. researchgate.net
Bicyclo[3.3.1]nonane-dioneBaeyer-Villiger OxidationRegioselective lactonization based on kinetic and stereoelectronic factors. researchgate.net
Typical Saturated CycloalkanonePhotolysisPreferential α-cleavage adjacent to the more highly substituted carbon. cdnsciencepub.com

Stereochemical Aspects of Derivatives

The rigid, three-dimensional structure of the bicyclo[3.1.1]heptane framework makes stereochemistry a critical aspect of its derivatives' synthesis and reactivity. A reaction that produces one stereoisomer in preference to others is known as stereoselective. masterorganicchemistry.com Many reactions involving this bicyclic system exhibit high degrees of stereoselectivity.

For instance, the intramolecular photocycloaddition used to synthesize bicyclo[3.1.1]heptane derivatives shows a distinct preference for forming products with an endo-stereochemistry at the C-6 bridgehead. nih.govresearchgate.net This selectivity is dictated by the geometric constraints of the transition state during the cyclization process. Similarly, ene-like reactions involving bicyclo[1.1.0]butanes to form related structures proceed with high stereoselectivity, yielding specific diastereomers. nih.gov

A reaction is termed stereospecific if the stereochemistry of the starting material directly determines the stereochemistry of the product. khanacademy.org While many reactions of bicyclo[3.1.1]heptane derivatives are highly stereoselective, the stereospecific nature is often exploited when using chiral precursors. For example, starting with an enantiomerically pure precursor like (+)-apoverbenone allows for the synthesis of cannabinoid analogues where the absolute configuration of the final product is controlled by the stereochemistry of the starting material. tue.nlacs.org The inherent chirality and conformational rigidity of the bicyclic system are thus leveraged to direct the stereochemical outcome of subsequent transformations.

Table 3: Stereochemical Outcomes in Reactions of Bicyclic Systems
ReactionSubstrate TypeStereochemical ObservationClassificationReference
Intramolecular Photocycloadditionα,β,γ,δ-unsaturated esterPreferential formation of the endo-adduct at the C-6 bridgehead.Stereoselective nih.gov
Alder-Ene ReactionBicyclo[1.1.0]butane with cyclopropeneReaction occurs exclusively on the endo-face of the BCB, leading to a single diastereomer.Stereoselective nih.gov
Cannabinoid Synthesis(+)-Apoverbenone (chiral)The stereochemistry of the starting material dictates the stereochemistry of the tricyclic product.Stereospecific tue.nl
Cyclopropanation(Phosphanyl)(silyl)carbenes with alkenesAddition to disubstituted alkenes is totally stereospecific; monosubstituted alkenes give the syn isomer exclusively.Stereospecific & Stereoselective researchgate.net

Q & A

Q. What methodologies support the integration of this compound into biomedical studies targeting anti-inflammatory pathways?

  • Methodological Answer : Design dose-response assays using RAW 264.7 macrophages, measuring nitric oxide (NO) inhibition. Pair with metabolomics (LC–MS/MS) to identify downstream biomarkers (e.g., prostaglandin E2). Ensure ethical compliance via IACUC protocols for in vivo models .

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